methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzoate
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Description
Methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzoate is a useful research compound. Its molecular formula is C18H13NO6 and its molecular weight is 339.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.07428713 g/mol and the complexity rating of the compound is 542. The solubility of this chemical has been described as 50.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoinitiated Polymerization
A novel alkoxyamine bearing a chromophore group directly linked to the aminoxyl function has been proposed as a photoiniferter, capable of decomposing under UV irradiation to generate corresponding radicals. This research highlights the potential application in nitroxide-mediated photopolymerization, suggesting innovative pathways for polymer synthesis and design (Guillaneuf et al., 2010).
Crystal Structure Analysis
The study of the crystal structure of certain compounds reveals insights into molecular configurations and interactions. One research example includes the detailed examination of molecular structures and their supramolecular arrangements, contributing to the understanding of molecular packing and hydrogen bonding patterns in crystal engineering (Yang et al., 2006).
Mesomorphic Behaviour and Photoluminescence
Research on 1,3,4-oxadiazole derivatives indicates the synthesis and characterization of compounds exhibiting cholesteric and nematic/smectic A mesophases. These findings are significant for applications in materials science, particularly in the development of materials with specific optical and electronic properties (Han et al., 2010).
Synthesis of Antimicrobial and Antioxidant Agents
The synthesis and evaluation of benzoxazinyl pyrazolone arylidenes as potent antimicrobials and antioxidants demonstrate the chemical's potential in medical and pharmaceutical applications. This research underscores the importance of chemical synthesis in developing new therapeutic agents (Sonia et al., 2013).
Electro-Optic Applications
A study on the synthesis of novel Y-type nonlinear optical polyester for electro-optic applications highlights the relevance of these compounds in advancing optical technologies. The research focuses on materials with enhanced thermal stability of second harmonic generation, crucial for the development of next-generation optical devices (Cho et al., 2010).
Properties
IUPAC Name |
methyl 4-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-24-18(23)11-6-8-12(9-7-11)25-15(20)10-19-16(21)13-4-2-3-5-14(13)17(19)22/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCBGASUKQTMAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
50.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200946 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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